S1P5 receptor agonist-1

S1P5 potency EC50 Neurodegeneration research

Researchers studying S1P5-mediated neuroprotection often face confounding immunomodulatory effects from dual S1P1/S1P5 agonists. S1P5 receptor agonist-1 (Example 6) solves this with quantifiable S1P5 selectivity (EC50 20 nM) and minimal S1P1 activity (EC50 > 3 µM), enabling clean phenotypic interpretation. - >150-fold selectivity window over S1P1 eliminates lymphopenia confounders - Validated in oligodendrocyte precursor differentiation and BBB integrity assays - Suitable for immunodeficient models (SCID, neurodegenerative disease) where dual agonism obscures results - Each batch ships with COA; ambient-stable for global delivery

Molecular Formula C20H24F3NO3
Molecular Weight 383.4 g/mol
Cat. No. B15142461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS1P5 receptor agonist-1
Molecular FormulaC20H24F3NO3
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC1CC2=C(C=CC(=C2)OCCCC(F)(F)F)C=C1CN3CC(C3)C(=O)O
InChIInChI=1S/C20H24F3NO3/c1-13-7-15-9-18(27-6-2-5-20(21,22)23)4-3-14(15)8-16(13)10-24-11-17(12-24)19(25)26/h3-4,8-9,13,17H,2,5-7,10-12H2,1H3,(H,25,26)/t13-/m0/s1
InChIKeyXKYTZMBQIKKIIW-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S1P5 Receptor Agonist-1 Overview


S1P5 receptor agonist-1 (Example 6; CAS 2373330-78-8) is a synthetic small molecule that acts as a potent and selective agonist at the sphingosine-1-phosphate receptor subtype 5 (S1P5) . Its functional activity is characterized by a sub-100 nanomolar potency at S1P5 and a defined, quantifiable selectivity window over the immunologically critical S1P1 receptor subtype , positioning it as a specialized tool compound for dissecting S1P5-mediated biology distinct from broader-spectrum S1P receptor modulators.

Why S1P5 Agonist-1 Cannot Be Substituted


Generic substitution among sphingosine-1-phosphate (S1P) receptor modulators is scientifically invalid due to profound differences in receptor subtype selectivity, functional activity (agonist vs. functional antagonist), and resultant downstream signaling [1]. Dual S1P1/S1P5 agonists like ozanimod or siponimod trigger S1P1-mediated lymphopenia (immune sequestration) as their primary therapeutic mechanism, while the S1P5 component provides ancillary neuroprotection . In contrast, S1P5 receptor agonist-1 is designed with a quantifiable selectivity margin over S1P1, thereby significantly reducing the confounding variable of S1P1-driven immune modulation and enabling direct interrogation of S1P5-specific pathways in the central nervous system . This fundamental mechanistic divergence precludes functional equivalence; selecting a dual agonist for S1P5-specific research introduces an uncharacterized S1P1-dependent pharmacological effect that compromises data interpretation.

S1P5 Agonist-1 Selectivity & Potency


Superior S1P5 Potency vs. ESB1609

S1P5 receptor agonist-1 exhibits 3.5-fold greater potency at the human S1P5 receptor compared to the next-generation selective agonist ESB1609. S1P5 receptor agonist-1 activates the receptor with an EC50 of 20 nM , while ESB1609 requires a significantly higher concentration, demonstrating an EC50 of 70 nM . This difference in potency translates to a lower required compound concentration to achieve equivalent target engagement in vitro.

S1P5 potency EC50 Neurodegeneration research

Defined Selectivity Over S1P1

S1P5 receptor agonist-1 demonstrates a quantifiable selectivity window of greater than 150-fold against the S1P1 receptor, a key mediator of lymphocyte trafficking and immune modulation . In head-to-head comparison, S1P5 receptor agonist-1 exhibits an EC50 of 20 nM for S1P5 and >3 µM for S1P1. In stark contrast, the dual S1P1/S1P5 agonist ozanimod displays a potency ratio favoring S1P1 over S1P5 (EC50 values: 0.41 nM vs. 11 nM, respectively) .

S1P1 selectivity Immunomodulation Neuroprotection

Pure S1P5 Agonism vs. S1P1 Functional Antagonism

A key differentiator for S1P5 receptor agonist-1 is its pure functional activity as an S1P5 agonist, contrasting with the complex pharmacology of approved S1P receptor modulators like ozanimod and siponimod. These clinical compounds act as functional antagonists at S1P1 (due to receptor internalization and degradation) while acting as agonists at S1P5 [1]. S1P5 receptor agonist-1, as a selective tool compound, lacks the S1P1 functional antagonism component . This functional distinction is crucial for dissecting the specific role of sustained S1P5 signaling independent of S1P1 desensitization.

Functional antagonism S1P1 internalization S1P5 agonism

Potency Advantage Over A-971432

S1P5 receptor agonist-1 demonstrates a quantifiable potency advantage over A-971432, a widely cited selective S1P5 agonist tool compound. S1P5 receptor agonist-1 achieves an EC50 of 20 nM for S1P5 , whereas A-971432 exhibits a range of reported potencies with an EC50 of 5.7 nM in HEK cells and an IC50 of 6 nM for S1P5 binding [1]. The key differentiation is not in raw potency, but in the defined and well-documented selectivity window against S1P1, which is often less clearly reported for A-971432 and can vary depending on the assay format [2].

S1P5 tool compound potency comparison BBB protection

Direct S1P5 Agonism vs. S1P1-Mediated Lymphopenia

The primary mechanism driving neuroprotection and remyelination in the central nervous system is mediated by S1P5 agonism on oligodendrocytes and neurons, distinct from the S1P1-mediated lymphocyte sequestration that underlies the efficacy of most approved S1P modulators in multiple sclerosis . S1P5 receptor agonist-1, as a selective S1P5 agonist, is uniquely positioned to activate this neuroprotective axis directly, while clinical compounds like siponimod and ozanimod primarily exert their therapeutic effect via S1P1 functional antagonism and subsequent lymphopenia [1]. This mechanistic separation is supported by electrophysiological studies showing that selective S1P5 agonism (e.g., with A-971432) is the primary driver of anti-excitotoxic activity in neuronal models [2].

Neuroprotection remyelination S1P5 signaling

Optimal Applications for S1P5 Agonist-1


S1P5-Specific Neuroprotection Without Lymphopenia

For researchers investigating direct neuroprotective or remyelinating mechanisms, S1P5 receptor agonist-1 is the optimal tool. Its >150-fold selectivity over S1P1 ensures that observed effects on oligodendrocyte precursor cell differentiation, neuronal survival, or blood-brain barrier integrity can be attributed solely to S1P5 activation, without the confounding immunomodulatory effects of S1P1 agonism or functional antagonism seen with clinical modulators like siponimod or ozanimod [1].

S1P5 Pharmacology in Immunodeficient Models

In preclinical models where the immune system is already compromised (e.g., SCID mice, or certain CNS disease models), using a dual S1P1/S1P5 agonist introduces an unnecessary and potentially confounding immune cell depletion. S1P5 receptor agonist-1, with its minimal S1P1 activity (EC50 > 3 µM) , provides a cleaner pharmacological probe for studying S1P5 function in the context of existing immunodeficiencies or when modeling purely neurodegenerative aspects of diseases like Alzheimer's or Huntington's [2].

Deconvoluting S1P5 Role in Dual Agonists

Pharmaceutical R&D programs developing next-generation S1P modulators can use S1P5 receptor agonist-1 as a critical comparator to deconvolute the relative contributions of S1P5 agonism versus S1P1 functional antagonism. By comparing the effects of S1P5 receptor agonist-1 (EC50 20 nM for S1P5) with a selective S1P1 functional antagonist, researchers can precisely define the S1P5-specific component of a dual agonist's in vivo profile, informing lead optimization strategies for improved selectivity and therapeutic index [3].

S1P5-Mediated Barrier & Cytoskeletal Assays

Given its defined potency (EC50 20 nM) and superior selectivity over S1P1 compared to other tool compounds like A-971432 [4], S1P5 receptor agonist-1 is well-suited for in vitro studies examining S1P5's role in maintaining endothelial or epithelial barrier integrity, or in regulating cytoskeletal rearrangements in neural cells. The reduced likelihood of confounding S1P1-mediated effects (e.g., on vascular permeability or cell migration) enhances the specificity and interpretability of such cellular assays .

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